4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves the use of inexpensive, acyclic commodity-based raw materials. One of the synthetic routes includes the continuous synthesis of a nicotinonitrile precursor, which is a strategic building block for the preparation of nevirapine, a widely-prescribed non-nucleosidic reverse transcriptase inhibitor for the treatment of HIV-infected patients .
Industrial Production Methods
The industrial production of this compound involves a continuous synthesis process that terminates in a batch crystallization, yielding high purity of the compound. This method is expected to facilitate regulatory implementation of the overall process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired product and the nature of the reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides.
Scientific Research Applications
4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various chemical compounds.
Biology: It is used in proteomics research to study protein structures and functions.
Medicine: It is a precursor for the synthesis of nevirapine, a drug used in the treatment of HIV.
Industry: It is used in the production of high-purity chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets and pathways in the body. It acts as a precursor for the synthesis of nevirapine, which inhibits the reverse transcriptase enzyme in HIV, preventing the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile include:
- 2-Chloro-3-amino-4-picoline
- 2-Bromo-4-methylnicotinonitrile
Uniqueness
This compound is unique due to its specific molecular structure and its role as a precursor in the synthesis of nevirapine. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTVSNGGQMLUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398241 | |
Record name | AC1N09NM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169141-80-4 | |
Record name | AC1N09NM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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